molecular formula C16H12FN3O4S B2676809 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-51-1

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2676809
CAS No.: 886927-51-1
M. Wt: 361.35
InChI Key: SSDFBWRIICJREF-UHFFFAOYSA-N
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Description

4-Fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. The molecule integrates a methanesulfonylphenyl moiety and a 4-fluorobenzamide group, which are pharmacophores associated with modulating key biological targets. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, known to contribute to significant pharmacological activities, including antiviral effects as demonstrated by related 1,3,4-oxadiazole derivatives . Furthermore, the methanesulfonyl group is a key structural feature in compounds designed for targeted protein inhibition, such as in the development of irreversible inhibitors for enzymes like CYP51, which is involved in cholesterol biosynthesis and is a prospective target in oncology research . This compound is supplied for research applications, including but not limited to use as a building block in medicinal chemistry, a screening compound in high-throughput assays for drug discovery, and a chemical tool for investigating biochemical pathways. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDFBWRIICJREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-methanesulfonylphenyl hydrazine, which is then reacted with 4-fluorobenzoyl chloride to form the corresponding hydrazide. This hydrazide undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared below with structurally related 1,3,4-oxadiazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity Molecular Weight (g/mol) References
Target Compound 3-Methanesulfonylphenyl 4-Fluoro Not reported 397.36 -
LMM5 4-Methoxyphenylmethyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans) ~550*
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans) ~550*
4-Butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methanesulfonylphenyl 4-Butoxy Not reported 415.46
3-(4-Chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methanesulfonylphenyl 3-(4-Chlorobenzenesulfonamido) Not reported 532.98
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) 4-(Ethylthio)phenyl Sulfonylbenzamide hCA II inhibition (IC₅₀: 0.12 µM) 415.45
Compound 2p () Phenoxymethyl 4-Methyl Not reported ~350*

*Approximate values due to incomplete data.

Key Observations:

Substituent Impact on Activity: LMM5 and LMM11 exhibit antifungal activity against Candida albicans, attributed to their sulfamoyl and bulky substituents (e.g., cyclohexyl, benzyl), which may enhance target binding to thioredoxin reductase . Compound 6a () demonstrates strong inhibition of human carbonic anhydrase II (hCA II), likely due to its ethylthio and sulfonyl groups . The target compound’s methanesulfonyl group may confer analogous enzyme interactions.

Physicochemical Properties: The target compound’s molecular weight (397.36 g/mol) and calculated log P (estimated <5) comply with Lipinski’s rule of five, indicating favorable drug-likeness .

Synthetic Feasibility :

  • High-yield syntheses (>90%) for analogs like 2p () suggest that the target compound could be synthesized efficiently using similar protocols (e.g., cyclization of acylthiosemicarbazides) .

Functional Group Analysis

  • Methanesulfonyl vs.
  • Fluorine vs. Alkoxy Substituents : The 4-fluoro group in the target compound may offer metabolic stability compared to the 4-butoxy group in ’s analog, which could increase lipophilicity but risk oxidative degradation .

Biological Activity

4-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the oxadiazole family, which is known for various biological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F N3O3S. The compound features a fluorine atom and a methanesulfonyl group attached to an oxadiazole ring, which may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H14F N3O3S
Molecular Weight329.35 g/mol
CAS NumberNot available

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses have been proposed based on related compounds:

  • Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes or proteins, leading to inhibition of their activity. This could modulate various biochemical pathways associated with disease processes.
  • Impact on Cell Signaling : The compound may influence signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, related oxadiazole derivatives have shown effectiveness against a range of bacteria and fungi. The potential for this compound to act as an antibacterial agent warrants further investigation.

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may possess similar capabilities. For example, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity. Oxadiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of the methanesulfonyl group may enhance this activity by improving solubility and bioavailability.

Case Studies and Research Findings

  • Anticonvulsant Activity : A study on related oxadiazole derivatives found significant anticonvulsant activity in animal models. These findings suggest that the compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems .
  • Antibacterial Efficacy : A recent investigation into the antibacterial properties of similar compounds revealed that they effectively target bacterial cell division mechanisms (specifically FtsZ protein) in multidrug-resistant strains . This highlights a potential application for this compound in treating resistant bacterial infections.

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